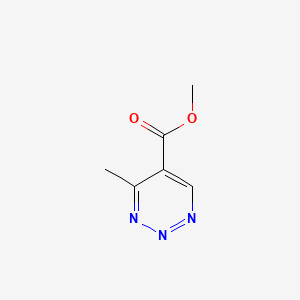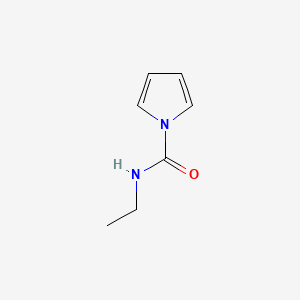
4-Chloro-8-methoxy Psoralen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-methoxy Psoralen is a synthetic derivative of psoralen, a naturally occurring photoactive compound found in plants. Psoralens have been used historically in photochemotherapy, particularly for skin conditions like psoriasis and vitiligo. The addition of a chlorine atom and a methoxy group to the psoralen structure enhances its photoreactivity and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methoxy Psoralen typically involves the chlorination of 8-methoxypsoralen. This can be achieved through various chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to prevent over-chlorination and to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-Chloro-8-methoxy Psoralen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted psoralen derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-8-methoxy Psoralen has a wide range of applications in scientific research:
Chemistry: It is used as a photoreactive probe in studying DNA interactions and cross-linking mechanisms.
Biology: It serves as a tool in molecular biology for studying DNA repair and recombination.
Medicine: It is employed in photochemotherapy for treating skin disorders and certain types of cancer.
Industry: It is used in the development of photoprotective agents and sunscreens.
作用機序
The mechanism of action of 4-Chloro-8-methoxy Psoralen involves its activation by ultraviolet A (UVA) light. Upon activation, it forms covalent bonds with the pyrimidine bases in DNA, leading to the formation of monoadducts and interstrand cross-links. These cross-links inhibit DNA replication and transcription, ultimately causing cell apoptosis. This mechanism is particularly effective in rapidly dividing cells, making it useful in cancer treatment.
類似化合物との比較
8-Methoxypsoralen: Lacks the chlorine atom, making it less photoreactive.
5-Methoxypsoralen (Bergapten): Another methoxy derivative with different photoreactivity and therapeutic applications.
4,5′,8-Trimethylpsoralen: A more potent photoreactive compound used in photochemotherapy.
Uniqueness: 4-Chloro-8-methoxy Psoralen’s unique combination of a chlorine atom and a methoxy group enhances its photoreactivity and therapeutic potential compared to other psoralen derivatives. This makes it particularly effective in photochemotherapy and other applications requiring high photoreactivity.
特性
IUPAC Name |
5-chloro-9-methoxyfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO4/c1-15-12-10-6(2-3-16-10)4-7-8(13)5-9(14)17-11(7)12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXIMAQWESJRRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC3=C1OC(=O)C=C3Cl)C=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

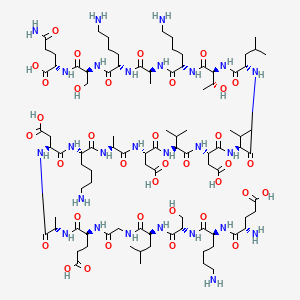
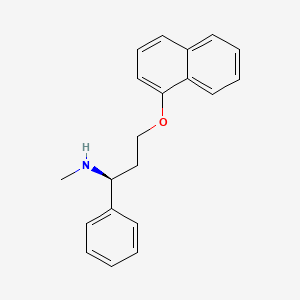
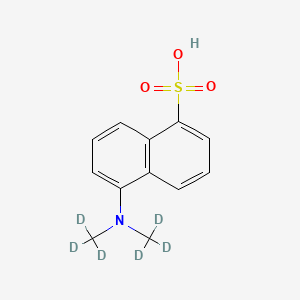

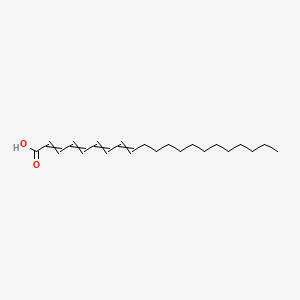
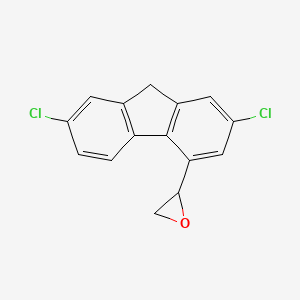
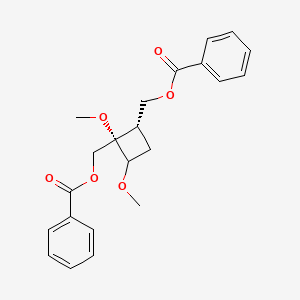
![(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)
![5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B590013.png)
